2-Tert-butoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

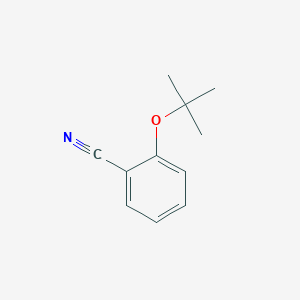

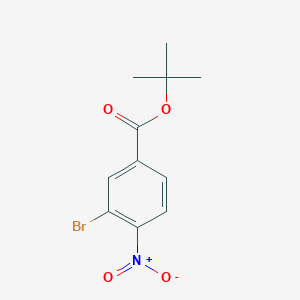

2-Tert-butoxybenzonitrile is a unique chemical compound used in scientific research . It has an empirical formula of C11H13NO and a molecular weight of 175.23 .

Molecular Structure Analysis

The molecular structure of 2-Tert-butoxybenzonitrile can be represented by the SMILES stringN#CC(C=CC=C1)=C1OC(C)(C)C . This indicates that the molecule consists of a benzonitrile group (a benzene ring with a nitrile group attached) and a tert-butoxy group (an oxygen atom bonded to a tert-butyl group).

Aplicaciones Científicas De Investigación

Synthesis of 2-Aminobenzonitriles and Subsequent Applications

2-Tert-butoxybenzonitrile is used in the synthesis of 2-aminobenzonitriles through a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This process results in the formation of benzoxazinones via intramolecular condensation, highlighting the reagent's role in facilitating complex chemical reactions (Chen et al., 2018).

Polyamide Synthesis from Derivatives

Derivatives of 2-Tert-butoxybenzonitrile, such as 4-tert-butylcatechol derivatives, are used in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating the compound's importance in polymer chemistry (Hsiao, Yang, & Chen, 2000).

Applications in Asymmetric Hydrogenation

Tert-butoxybenzonitrile derivatives are used in synthesizing phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands contribute to high catalytic activities and enantioselectivities in the hydrogenation process, demonstrating their importance in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Safety and Hazards

2-Tert-butoxybenzonitrile is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . It’s classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating acute toxicity if ingested and skin sensitization .

Mecanismo De Acción

Target of Action

It is generally used as an important intermediate in organic synthesis, widely applied in the fields of medicine, pesticides, and cosmetics .

Mode of Action

It is synthesized generally through the condensation reaction of 2-bromobenzoyl cyanide and tert-butanol sodium in an organic solvent . The specific conditions of the reaction can be optimized based on the specific experiment, with common reaction conditions being in acetonitrile or dimethylformamide, at room temperature or heated for several hours .

Biochemical Pathways

It is known that the tert-butyl group, which is part of the 2-tert-butoxybenzonitrile molecule, has unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .

Result of Action

It is known that the compound is an important intermediate in organic synthesis and is widely used in various fields such as medicine, pesticides, and cosmetics .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMDAGKDWKYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2706344.png)

![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)

![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)

![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)

![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)